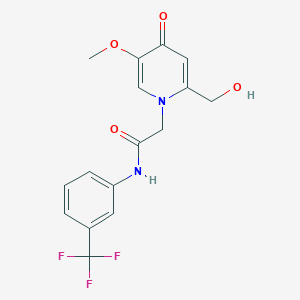

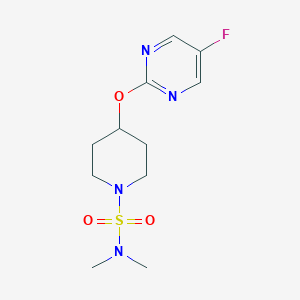

![molecular formula C14H9N3O4S B2416465 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide CAS No. 313404-12-5](/img/structure/B2416465.png)

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide” is a complex organic compound that contains several functional groups and structural features, including a nitrophenyl group, a thiazole ring, and a furamide moiety . These features suggest that it could have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, acids, or halides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a furamide moiety. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by its functional groups .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

- N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide has been explored for its antibacterial and antifungal properties. Makino (1962) synthesized compounds in this class and found them effective against certain bacteria and fungi, particularly Trichophyton asteroides and Aspergillus fumigatus, though less effective against other fungi (Makino, 1962).

Adenosine Receptors Selectivity

- Inamdar et al. (2013) studied analogues of this compound for their binding affinity at adenosine receptor subtypes. They identified compounds with potent and selective adenosine receptor ligands, highlighting the significance of the thiazole-linked furamide for high adenosine receptor affinity (Inamdar et al., 2013).

Anti-Leishmanial Activity

- A study by Dias et al. (2015) synthesized new nitroaromatic compounds, including variants of this compound, and evaluated their anti-leishmanial activity. The presence of the electroactive nitro group was crucial for biological activity, indicating potential as an anti-leishmanicidal drug (Dias et al., 2015).

Material Science Applications

- Javadi et al. (2015) developed high-refractive-index polyamides using compounds including this compound. These polymers exhibited high heat resistance and transparency, indicating their utility in material sciences (Javadi et al., 2015).

Anticandidal and Anticancer Agents

- Altıntop et al. (2014) synthesized thiazolyl hydrazone derivatives of this compound and evaluated their anticandidal activity. Some compounds showed promising activity against Candida utilis and anticancer effects on MCF-7 cancer cells (Altıntop et al., 2014).

Anticancer Research

- Research by Ravinaik et al. (2021) on substituted this compound compounds showed moderate to excellent anticancer activity against various cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antibacterial and Antifungal Properties

- A study by Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found some to have potent antibacterial and antifungal properties, outperforming reference drugs against certain pathogens (Bikobo et al., 2017).

Antimicrobial Activity

- Chawla (2016) synthesized thiazole derivatives with antimicrobial activity. The study indicated that electron-donating groups like hydroxyl and amino on the phenyl ring enhanced antimicrobial activity (Chawla, 2016).

Zukünftige Richtungen

Given the lack of information on “N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide”, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its biological activity, determining its physical and chemical properties, and assessing its safety profile .

Eigenschaften

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4S/c18-13(12-5-2-6-21-12)16-14-15-11(8-22-14)9-3-1-4-10(7-9)17(19)20/h1-8H,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRQAAQBWATKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

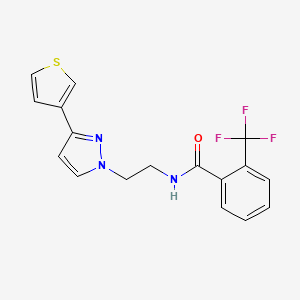

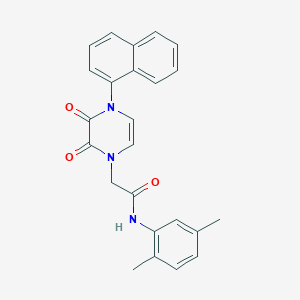

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)

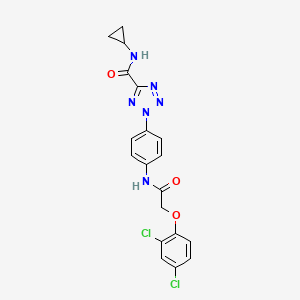

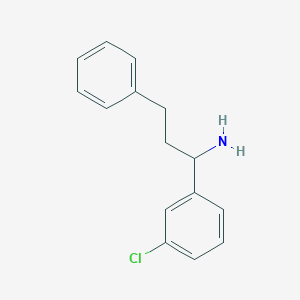

![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)

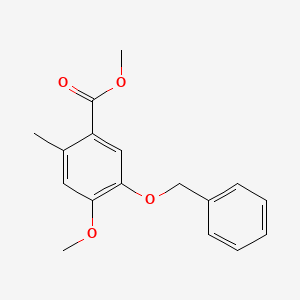

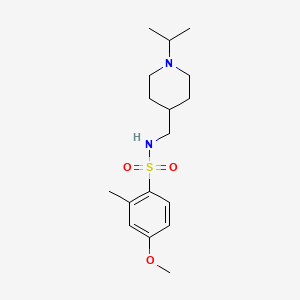

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)

![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)